(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline is an organic compound with a complex structure that includes a butoxy group, a styryl group, and a diphenylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Butoxystyryl)-N,N-diphenylaniline typically involves a multi-step process. One common method starts with the preparation of 4-butoxyaniline, which is then subjected to a series of reactions to introduce the styryl and diphenylaniline groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of more hydrogenated compounds.
Scientific Research Applications
(E)-4-(4-Butoxystyryl)-N,N-diphenylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-Butoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-4-(4-Butoxystyryl)-N,N-diphenylaniline include:
- 4-Butoxyphenylboronic acid
- 4-Butoxyaniline
- 4-Butoxyphenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C30H29NO |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[(E)-2-(4-butoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C30H29NO/c1-2-3-24-32-30-22-18-26(19-23-30)15-14-25-16-20-29(21-17-25)31(27-10-6-4-7-11-27)28-12-8-5-9-13-28/h4-23H,2-3,24H2,1H3/b15-14+ |
InChI Key |
ODZDISLAWFUWAZ-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.